Methyl 2-[(3-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Overview
Description
Methyl 2-[(3-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H20ClNO3S and its molecular weight is 377.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural and Synthesis Insights
The structural analysis of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate revealed the compound's crystal structure, showing a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. This structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds, highlighting its potential for further chemical modifications and applications in various fields of research (Vasu et al., 2004).
Antibacterial and Antifungal Properties
Biologically active thiophene-3-carboxamide derivatives, including compounds with a structure similar to the one , have shown antibacterial and antifungal activities. These activities suggest the potential for the development of new antimicrobial agents based on the benzothiophene skeleton (Vasu et al., 2005).
Chemoselective Synthesis
The chemoselective synthesis of 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid from 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid using Et3SiH/I2 as a reducing agent demonstrates the versatility of the benzothiophene scaffold for synthesizing novel compounds. This methodology could be applied to the synthesis of derivatives of the specified compound for various research applications (Jayaraman et al., 2010).
Anticancer Potential
Synthesis of some novel thiophene and benzothiophene derivatives has been explored for their cytotoxic agents against cancer cell lines, underscoring the potential of benzothiophene derivatives in anticancer research. While not directly mentioning the compound , this research avenue highlights the broader applicability of benzothiophene compounds in developing new anticancer agents (Mohareb et al., 2016).
Properties
IUPAC Name |
methyl 2-(3-chloropropanoylamino)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3S/c1-24-19(23)17-14-8-7-13(12-5-3-2-4-6-12)11-15(14)25-18(17)21-16(22)9-10-20/h2-6,13H,7-11H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEFZZGMJPPGJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC(C2)C3=CC=CC=C3)NC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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